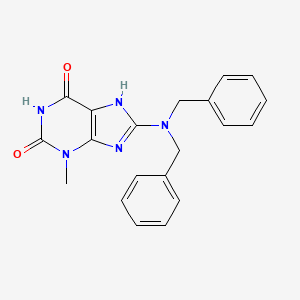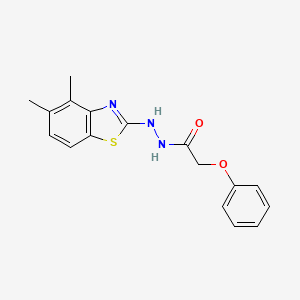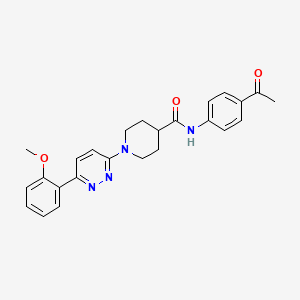![molecular formula C15H16N2O4 B2898099 N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034244-32-9](/img/structure/B2898099.png)
N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one each of nitrogen and oxygen . The compound also contains a benzo[d][1,3]dioxole moiety, which is a benzene ring fused with a 1,3-dioxole ring .
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Polymorphism
The compound exhibits interesting properties in supramolecular chemistry, particularly in the study of polymorphism. Polymorphism refers to the ability of a substance to exist in more than one form or crystal structure. The isoxazole substituents in the compound can significantly impact polymorph formation, leading to different physical properties. Understanding the supramolecular structure and crystallization mechanisms of such compounds can aid in the development of new materials with desired physical and chemical properties .
Cancer Research: BRD4 Inhibition
Isoxazole derivatives, including the compound , have been explored as inhibitors of the BRD4 protein, which plays a crucial role in gene transcription regulation. BRD4 is implicated in various cancers, and its inhibition can lead to the suppression of key oncogenes. The compound’s structural features may allow it to act as a BRD4 inhibitor, providing a potential pathway for cancer treatment .
Antimicrobial Applications
Compounds with an isoxazole moiety have shown good antimicrobial potential. The structural flexibility and the presence of the isoxazole ring can be optimized to enhance the antimicrobial activity. This makes the compound a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria .
Anticancer Activity
The compound’s derivatives have been evaluated for their anticancer activity. The presence of the isoxazole ring and its substituents can be crucial in determining the selectivity and potency against cancer cells. Research into such compounds can lead to the discovery of new anticancer drugs with improved selectivity and fewer side effects .
Carbon Dioxide Capture
Isoxazole-containing compounds have been studied for their ability to capture carbon dioxide. The compound’s structure could be modified to create materials that are efficient at capturing and storing CO2, which is a significant greenhouse gas. This application is particularly relevant in the context of climate change and the need for new technologies to reduce atmospheric CO2 levels .
Neurological Disorders
Isoxazole derivatives have been investigated for their potential in treating neurological disorders. The compound’s ability to modulate neurological pathways could make it useful in the development of treatments for conditions such as epilepsy, depression, and anxiety. The isoxazole ring’s influence on the compound’s interaction with neurological targets is a key area of research .
Eigenschaften
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-7-12(21-17-10)3-2-6-16-15(18)11-4-5-13-14(8-11)20-9-19-13/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNFUZTYSTWTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2898021.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898023.png)
![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)


![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)
![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)
![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2898034.png)
